molecular formula C12H15N3O2S B2774662 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide CAS No. 946222-57-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide

Cat. No.: B2774662
CAS No.: 946222-57-7
M. Wt: 265.33
InChI Key: LQRRPVRWYSKXTP-UHFFFAOYSA-N
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Description

N-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide (CAS 946222-57-7) is a chemical compound with a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol. This specialty chemical belongs to the class of thiazolopyrimidine derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry research due to their structural analogy to pharmacologically active molecules . The thiazolopyrimidine scaffold is recognized for its diverse biological potential. Scientific literature indicates that this family of compounds has been investigated for a broad spectrum of activities, including antiviral , anticancer, antimicrobial, and anti-inflammatory properties . Specifically, some thiazolopyrimidine derivatives have demonstrated promising activity against viruses such as HSV-1 (Herpes Simplex Virus type 1), with certain analogues reported to achieve over 90% viral inhibition in vitro, coupled with high selectivity indices suggesting low cytotoxicity at effective concentrations . The mechanism of action for these compounds, while not fully elucidated for all derivatives, is an active area of research that may involve interaction with various enzymatic targets or viral replication processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest advancements in the applications of thiazolopyrimidine chemistry.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-4-5-9(16)14-10-8(2)13-12-15(11(10)17)6-7-18-12/h6-7H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRRPVRWYSKXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a β-ketoester to form the thiazolopyrimidine core. This intermediate is then reacted with pentanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit anticonvulsant properties. Specifically, studies have shown that N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide may influence seizure models in rats. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance anticonvulsant efficacy .

Inhibition of Enzymatic Activity

Certain derivatives of thiazolo[3,2-a]pyrimidine have been identified as inhibitors of diacylglycerol kinase. For instance, the derivative R59022 demonstrated the ability to inhibit the phosphorylation of 1-oleoyl-2-acetylglycerol in platelets, which subsequently increases protein kinase C activity. This mechanism indicates potential applications in modulating intracellular signaling pathways .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving pentylenetetrazole-induced seizures in rats, various derivatives of this compound were tested for their anticonvulsant activity. Results showed that specific structural modifications led to significant reductions in seizure duration and frequency, suggesting a promising avenue for epilepsy treatment .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of diacylglycerol kinase by R59022, a derivative of thiazolo[3,2-a]pyrimidine. The study demonstrated that this compound could effectively inhibit the enzymatic activity involved in lipid signaling pathways, highlighting its potential role in therapeutic strategies for diseases influenced by these pathways .

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving the RNA strand of the RNA-DNA hybrid. This inhibition is crucial in the context of HIV therapy, as it disrupts the replication cycle of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical properties and biological activities.

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is a heterocyclic compound belonging to the thiazolopyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2SC_{12}H_{16}N_4O_2S, with a molecular weight of approximately 288.35 g/mol. The compound features a thiazolo-pyrimidine core structure that contributes to its unique biological properties.

This compound has been identified as a glutamate receptor antagonist . This mode of action implicates its influence on glutamatergic neurotransmission, which is crucial for various neurological processes such as learning and memory. The inhibition of glutamate receptors may lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains and fungi, indicating possible applications in treating infections.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, such as RNase H, which is relevant in HIV therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in various cancer cell lines
AntimicrobialEffective against specific bacteria and fungi
Enzyme InhibitionInhibits RNase H; potential in HIV treatment

Detailed Findings

  • Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7) at concentrations as low as 10 µM. The mechanism involved apoptosis induction through the mitochondrial pathway.
  • Antimicrobial Effects : Another investigation reported that this compound exhibited inhibitory activity against Staphylococcus aureus and Candida albicans at minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit RNase H activity in vitro, showing an IC50 value of approximately 25 µM. This suggests a promising role in the development of antiviral therapies targeting HIV.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide, and how do reaction parameters affect outcomes?

  • Answer : Synthesis typically involves multi-step organic reactions, starting with the condensation of thiazole and pyrimidine precursors. Key steps include cyclization and amide coupling. For example, analogous compounds are synthesized via refluxing with acetic acid/acetic anhydride mixtures and sodium acetate as a catalyst, achieving yields up to 78% after recrystallization . Reaction temperature (e.g., 78°C for cyclization), solvent polarity, and catalyst selection critically influence purity and yield. Purification often employs column chromatography (e.g., normal-phase silica gel) or recrystallization from ethyl acetate/ethanol .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • X-ray crystallography : Resolves 3D conformation using SHELX or ORTEP-III software, critical for verifying stereochemistry and hydrogen-bonding patterns (e.g., C—H···O interactions in crystal packing) .
  • NMR and Mass Spectrometry : Confirm molecular integrity (e.g., 1^1H/13^{13}C NMR for functional groups, HRMS for molecular weight) .
  • HPLC : Monitors purity (>95% typically required for pharmacological studies) .

Q. What structural features of thiazolo[3,2-a]pyrimidine derivatives correlate with biological activity?

  • Answer : The thiazolo[3,2-a]pyrimidine core enables π-π stacking and hydrogen bonding with biological targets. Substituents at the 6-position (e.g., pentanamide) enhance lipophilicity and target affinity. Methyl groups at position 7 improve metabolic stability, while the 5-oxo group facilitates hydrogen bonding with enzymes like kinases or proteases .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

  • Answer :

  • Molecular Docking : Predicts binding modes with targets (e.g., kinase ATP-binding pockets). Software like AutoDock Vina evaluates interactions (e.g., hydrogen bonds, hydrophobic contacts) .
  • QSAR Models : Identify substituents (e.g., electron-withdrawing groups at the phenyl ring) that enhance inhibitory potency. Descriptors like logP and polar surface area guide solubility and permeability .
  • MD Simulations : Assess conformational stability in biological environments (e.g., solvation effects) .

Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data?

  • Answer :

  • Multi-Refinement in SHELXL : Addresses disordered atoms or twinning by refining alternative models and validating with R-factor convergence .
  • Synchrotron XRD : High-resolution data collection resolves ambiguous electron density maps.
  • Complementary Spectroscopy : IR spectroscopy confirms carbonyl vibrations if NMR signals overlap .

Q. How can synthetic challenges (e.g., low yield, side reactions) be mitigated during scale-up?

  • Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .
  • Catalyst Screening : Pd-catalyzed cross-coupling (Suzuki/Heck) enhances regioselectivity for amide coupling .
  • DoE (Design of Experiments) : Optimizes variables (e.g., solvent ratio, temperature) via response surface methodology .

Q. What in vitro assays are recommended to elucidate the mechanism of action?

  • Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} against targets (e.g., kinases) using fluorescence-based ADP-Glo™ kits .
  • Cellular Uptake Studies : LC-MS quantifies intracellular concentration to correlate with efficacy.
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction in cancer cells .

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